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Abstract
JMV 236 is a synthetic peptide analogue of the C-terminal octapeptide of cholecystokinin

(CCK-8). This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of JMV 236. It details its role as a

cholecystokinin receptor agonist with a focus on its effects on appetite regulation and related

physiological processes. This document includes a compilation of quantitative data, detailed

experimental methodologies for key assays, and visualizations of the relevant signaling

pathways to serve as a resource for researchers in pharmacology and drug development.

Chemical Structure and Properties
JMV 236 is a modified peptide designed for enhanced stability and potent biological activity,

similar to the endogenous ligand CCK-8.

Chemical Identity: The chemical structure of JMV 236 is BOC-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-

Phe-NH2[1]. The "BOC" designation indicates a tert-butyloxycarbonyl protecting group at the

N-terminus, and "Nle" represents norleucine, an isomer of leucine. The tyrosine residue is

sulfated, which is crucial for high-affinity binding to the CCK1 receptor.

Physicochemical Properties: A summary of the key chemical properties of JMV 236 is

presented in Table 1.
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Property Value Reference

CAS Number 113137-57-8 [2]

Molecular Formula C56H74N10O18S [3]

Molecular Weight 1207.31 g/mol [3]

Sequence
{Boc-Tyr(SO3)}-Nle-Gly-Trp-

Nle-Asp-Phe-NH2
[1]

Synonyms
JMV-236, Boc-(Nle28,31)-

CCK(26-33)

Biological Activity and Mechanism of Action
JMV 236 functions as a cholecystokinin receptor agonist, exhibiting activities characteristic of

CCK-8, such as the suppression of food intake and modulation of neuropeptide Y (NPY) levels.

While some commercial suppliers have referred to JMV 236 as a CCK antagonist, functional

studies demonstrate its agonistic properties.

Receptor Interaction
JMV 236 is an analogue of CCK-8 and is expected to bind to both CCK1 and CCK2 receptors.

The sulfated tyrosine residue in its structure is a key determinant for high-affinity interaction

with the CCK1 receptor. While specific binding affinity data (Ki or IC50 values) for JMV 236 are

not readily available in the reviewed literature, the activity profile of the related compound JMV-

180 provides insight into the interaction with high- and low-affinity states of the CCK receptor.

JMV-180 acts as an agonist at high-affinity CCK receptors and an antagonist at low-affinity

receptors. This dual activity is important in understanding the dose-dependent effects of CCK

analogues.

In Vivo Efficacy
Studies in rat models have demonstrated the potent anorexigenic (appetite-suppressing)

effects of JMV 236. Intraperitoneal (i.p.) administration of JMV 236 has been shown to

significantly decrease food intake. Furthermore, JMV 236 administration leads to a reduction in

plasma levels of Neuropeptide Y (NPY), a potent orexigenic peptide, which is consistent with its

role in promoting satiety.
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A summary of the in vivo effects of JMV 236 on food intake and NPY levels is provided in Table

2.

Parameter Species Dose (i.p.) Effect Time Point Reference

Food Intake Rat 12.5 µg/kg Decrease

2 and 3 hours

post-

administratio

n

Food Intake Rat 50 µg/kg Decrease

2 and 3 hours

post-

administratio

n

Plasma NPY Rat 50 µg/kg Decrease

1 hour post-

administratio

n

Experimental Protocols
This section outlines the general methodologies for key experiments relevant to the

characterization of JMV 236's biological activity.

Pancreatic Amylase Secretion Assay
This in vitro assay is used to determine the potency of CCK receptor agonists by measuring the

release of amylase from pancreatic acinar cells.

Methodology:

Preparation of Pancreatic Acini: Pancreatic tissue is harvested from rats and digested with

collagenase to isolate pancreatic acini.

Incubation: The isolated acini are incubated in a buffer solution containing various

concentrations of JMV 236 or a control substance.
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Sample Collection: At specified time points, the incubation is stopped, and the supernatant

containing secreted amylase is separated from the acinar cells by centrifugation.

Amylase Activity Measurement: The amylase activity in the supernatant is quantified using a

colorimetric assay, often employing a substrate like p-nitrophenyl-α-D-maltoside.

Data Analysis: The amount of amylase secreted is expressed as a percentage of the total

amylase content in the acini. Dose-response curves are then generated to determine the

EC50 of the compound.

In Vivo Food Intake Study
This experiment evaluates the effect of JMV 236 on appetite in animal models.

Methodology:

Animal Acclimatization: Rats are individually housed and acclimatized to the experimental

conditions, including a controlled light-dark cycle and access to a standard diet.

Fasting: Prior to the experiment, animals are typically fasted for a set period (e.g., 12-24

hours) to ensure a consistent baseline of hunger.

Compound Administration: JMV 236 or a vehicle control is administered via the desired route

(e.g., intraperitoneal injection).

Food Presentation: A pre-weighed amount of food is presented to the animals at a specific

time after compound administration.

Measurement of Food Consumption: The amount of food consumed is measured at various

time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Data Analysis: The cumulative food intake is calculated and compared between the JMV
236-treated and control groups.

Neuropeptide Y (NPY) Measurement
This protocol describes the quantification of NPY levels in plasma or brain tissue following

treatment with JMV 236.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/product/b1672977?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Animal Treatment and Sample Collection: Rats are administered with JMV 236 or a vehicle.

At a predetermined time, animals are euthanized, and blood and/or brain tissue is collected.

Blood is collected in tubes containing EDTA and centrifuged to obtain plasma. Brain tissue is

dissected and rapidly frozen.

Sample Preparation: Plasma samples may be used directly or after an extraction step. Brain

tissue is homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.

NPY Quantification: NPY levels are measured using a competitive enzyme-linked

immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit, following the manufacturer's

instructions.

Data Analysis: NPY concentrations are calculated based on a standard curve and compared

between the different treatment groups.

Signaling Pathways
JMV 236 exerts its biological effects by activating CCK receptors, which are G protein-coupled

receptors (GPCRs). The two main subtypes, CCK1R and CCK2R, couple to distinct

intracellular signaling cascades.

CCK1 Receptor Signaling
The CCK1 receptor is predominantly found in peripheral tissues, including the pancreas,

gallbladder, and vagal afferent neurons. Its activation is primarily associated with digestion and

satiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in
pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Mechanism for Src activation by the CCK2 receptor: Patho-physiological functions of this
receptor in pancreas - PMC [pmc.ncbi.nlm.nih.gov]

3. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic
target - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [JMV 236: A Technical Guide to its Chemical Structure,
Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672977#jmv-236-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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